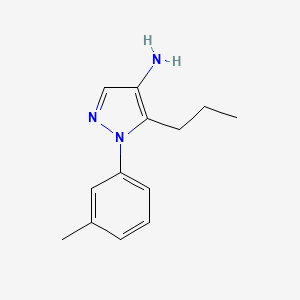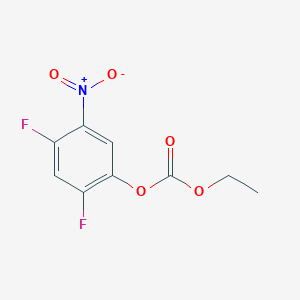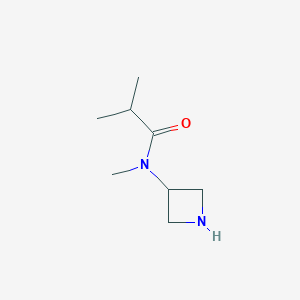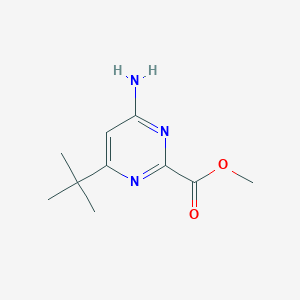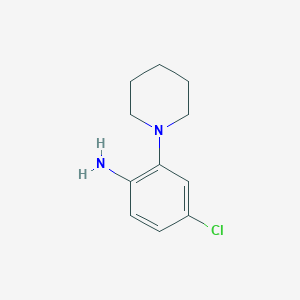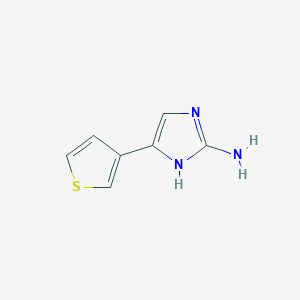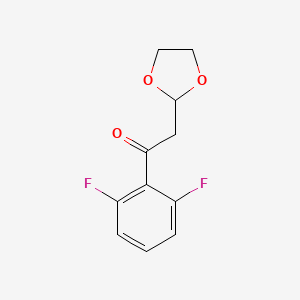
1-(2,6-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
Overview
Description
1-(2,6-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone, also known as 2,6-difluorophenyl dioxolane, is a synthetic compound with a wide range of applications in scientific research. It is a colorless liquid with a low boiling point, and it is highly soluble in organic solvents. This compound has a variety of properties that make it useful for a variety of laboratory applications, including its ability to form stable complexes with metal ions, its low volatility, and its low toxicity.
Scientific Research Applications
Electrophilic Trifluoromethylthiolation Reagents
Compounds similar to 1-(2,6-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone have been utilized as building blocks and reagents in organic synthesis, such as in electrophilic trifluoromethylthiolation reactions. These reactions are important for introducing trifluoromethylthio groups into various substrates, highlighting their utility in synthesizing complex molecules with potential pharmaceutical relevance (Huang et al., 2016).
Supramolecular Chemistry
Research on derivatives of similar structures has contributed to the field of supramolecular chemistry, where crystal structure, DFT calculations, and Hirshfeld surface analysis have been used to understand intermolecular interactions. Such studies provide insights into the design of novel materials with specific electronic and structural properties (Cai et al., 2020).
Polymer Science
Fluorinated aromatic compounds, akin to the target molecule, have been essential in synthesizing novel polymers. For instance, fluorinated polyimides exhibit outstanding thermal stability, mechanical properties, and solubility in various organic solvents, indicating their potential in high-performance applications (Yin et al., 2005).
Antimicrobial Research
The structural framework of this compound and its derivatives has been explored for developing antimicrobial agents. For example, novel triazole and phenylacetamide derivatives have shown promising antimicrobial activities, underscoring their potential in addressing drug-resistant microbial infections (Li Bochao et al., 2017).
Corrosion Inhibition
Research on compounds containing 1,2,4-triazole derivatives, similar in functional groups to the target molecule, has demonstrated their effectiveness as corrosion inhibitors for metals in acidic environments. Such studies are crucial for developing safer and more efficient materials for industrial applications (Jawad et al., 2020).
properties
IUPAC Name |
1-(2,6-difluorophenyl)-2-(1,3-dioxolan-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O3/c12-7-2-1-3-8(13)11(7)9(14)6-10-15-4-5-16-10/h1-3,10H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJVVNASIDEXJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC(=O)C2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-[(E)-2-(dimethylamino)vinyl]-5-oxo-6-(4H-1,2,4-triazol-4-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1530338.png)

![2-Oxa-7-azaspiro[4.4]nonan-8-one](/img/structure/B1530342.png)

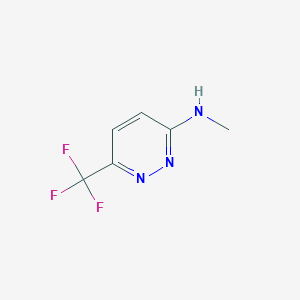
![4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyridine](/img/structure/B1530346.png)
